molecular formula C9H10BKN6 B091338 Potassium Tris(1-pyrazolyl)borohydride CAS No. 18583-60-3

Potassium Tris(1-pyrazolyl)borohydride

Cat. No.: B091338
CAS No.: 18583-60-3
M. Wt: 252.13 g/mol
InChI Key: IBNGZWIUPDMZMG-UHFFFAOYSA-N
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Description

Potassium Tris(1-pyrazolyl)borohydride is a useful research compound. Its molecular formula is C9H10BKN6 and its molecular weight is 252.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Safety and Hazards

Potassium Tris(1-pyrazolyl)borohydride can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Potassium Tris(1-pyrazolyl)borohydride involves the reaction of sodium borohydride with 1-pyrazole followed by the reaction of the resulting compound with potassium iodide. The final step involves the reaction of the product with potassium hydride to form Potassium Tris(1-pyrazolyl)borohydride.", "Starting Materials": ["Sodium borohydride", "1-pyrazole", "Potassium iodide", "Potassium hydride"], "Reaction": ["Step 1: Sodium borohydride is added to a solution of 1-pyrazole in tetrahydrofuran (THF) at room temperature and stirred for 2 hours.", "Step 2: Potassium iodide is added to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 3: The resulting compound is filtered and washed with THF to obtain a white solid.", "Step 4: The product obtained in step 3 is added to a solution of potassium hydride in THF and stirred at room temperature for 2 hours.", "Step 5: The final product, Potassium Tris(1-pyrazolyl)borohydride, is obtained by filtration and washing with THF." ] }

CAS No.

18583-60-3

Molecular Formula

C9H10BKN6

Molecular Weight

252.13 g/mol

IUPAC Name

potassium;tri(pyrazol-1-yl)boranuide

InChI

InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1

InChI Key

IBNGZWIUPDMZMG-UHFFFAOYSA-N

Isomeric SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]

SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]

Canonical SMILES

[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Tris(1-pyrazolyl)borohydride
Reactant of Route 2
Potassium Tris(1-pyrazolyl)borohydride
Reactant of Route 3
Potassium Tris(1-pyrazolyl)borohydride
Reactant of Route 4
Potassium Tris(1-pyrazolyl)borohydride
Reactant of Route 5
Potassium Tris(1-pyrazolyl)borohydride
Reactant of Route 6
Potassium Tris(1-pyrazolyl)borohydride
Customer
Q & A

Q1: What is the role of Potassium Hydrotris(1-pyrazolyl)borate in organometallic synthesis?

A1: Potassium Hydrotris(1-pyrazolyl)borate, often abbreviated as KTp, acts as a versatile ligand in organometallic chemistry. It readily replaces labile ligands in metal complexes, enabling the synthesis of novel organometallic compounds. For instance, it reacts with a mixture of Ti(CO)₃(dmpe)₂ and Ti(CO)₅(dmpe) under a CO atmosphere, leading to the formation of (HB(Pz)₃)Ti(CO)₄⁻ by selectively binding to free dmpe and facilitating the isolation of pure Ti(CO)₅(dmpe) [].

Q2: How does the structure of surfactants incorporating Potassium Hydrotris(1-pyrazolyl)borate influence their aggregation behavior in aqueous solutions?

A2: Studies on quaternary ammonium surfactants using Potassium Hydrotris(1-pyrazolyl)borate as the counterion revealed interesting aggregation properties []. The alkyl chain length of the surfactant significantly impacted the critical aggregation concentration (CAC) and Krafft temperature. ¹H NMR spectroscopy suggested the formation of small aggregates in water, with an association observed between the quaternary ammonium and Hydrotris(1-pyrazolyl)borate ions above their respective CACs. This highlights the influence of both the counterion and the surfactant's hydrophobic tail on the self-assembly process in aqueous environments.

Q3: Are there any analytical techniques that provide insights into the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants?

A3: Yes, cryo-etch high-resolution scanning electron microscopy (cryo-SEM) has been employed to study the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants []. Specifically, cryo-SEM analysis suggested that dodecyl- and tetradecyltrimethylammonium hydrotris(1-pyrazolyl)borate likely form unique segregation patterns upon plunge-freezing and cryo-etching of their aqueous solutions. This technique provides valuable visual information about the self-assembled structures formed by these surfactants.

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